An In-depth Technical Guide to the Molecular Weight and Characterization of 2,5-Dimethylphenyl Glycol Ether
An In-depth Technical Guide to the Molecular Weight and Characterization of 2,5-Dimethylphenyl Glycol Ether
Audience: Researchers, scientists, and drug development professionals.
Section 1: Elucidation of Structure and Nomenclature
The term "2,5-Dimethylphenyl glycol ether" lacks the specificity required for unambiguous chemical identification. It describes a 2,5-dimethylphenyl group attached to a "glycol ether" moiety. Glycol ethers are a class of solvents characterized by an ether and an alcohol functional group derived from ethylene glycol or propylene glycol.
For the purpose of this guide, we will deduce the most probable intended structure as 2-(2,5-dimethylphenoxy)ethanol . This compound results from the formal etherification of one hydroxyl group of ethylene glycol with the hydroxyl group of 2,5-dimethylphenol. This interpretation is chemically logical and provides a concrete basis for analysis.
It is crucial to distinguish this structure from the similarly named but distinct compound, 2,5-Dimethylphenyl phenyl ether [1]. The latter is a diaryl ether with a different molecular formula and, consequently, a different molecular weight. This guide will focus exclusively on the analysis of the proposed glycol ether, 2-(2,5-dimethylphenoxy)ethanol.
Section 2: Theoretical Molecular Weight and Physicochemical Properties
The molecular formula for 2-(2,5-dimethylphenoxy)ethanol is C₁₀H₁₄O₂ . Based on this formula, we can calculate its fundamental molecular properties, which are foundational for any experimental analysis.
| Property | Value | Description |
| Molecular Formula | C₁₀H₁₄O₂ | The elemental composition of the molecule. |
| Average Molecular Weight | 166.22 g/mol | The weighted average of the masses of the molecule's isotopes. |
| Monoisotopic Mass | 166.0994 Da | The mass of the molecule calculated using the mass of the most abundant isotope of each element. This is the value primarily observed in high-resolution mass spectrometry. |
| Calculated LogP | 2.05 | A measure of the compound's lipophilicity, indicating its partitioning behavior between octanol and water. Based on the related 2,5-dimethylphenol structure[2]. |
These calculated values serve as the theoretical benchmark for the empirical data obtained through the analytical techniques described below.
Section 3: Core Analytical Methodologies for Empirical Verification
Determining the molecular weight of a synthesized or isolated compound is a cornerstone of chemical analysis. It serves as the primary confirmation of identity and purity. For a compound like 2-(2,5-dimethylphenoxy)ethanol, a multi-faceted approach combining chromatographic separation with mass spectrometric detection is the industry standard.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for molecular weight determination, measuring the mass-to-charge ratio (m/z) of ionized molecules[3].
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Causality of Technique Selection: For a molecule of this size and functionality (ether and alcohol), either Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is suitable.
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Electron Ionization (EI): This high-energy technique is excellent for generating reproducible fragmentation patterns, which act as a "fingerprint" for the molecule, confirming its structure. The molecular ion (M⁺) peak directly corresponds to the monoisotopic mass. EI is typically coupled with Gas Chromatography (GC)[4].
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Electrospray Ionization (ESI): A softer technique, ESI is less likely to cause fragmentation. It typically generates protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺). This is invaluable for unequivocally identifying the parent mass, especially if the molecular ion is unstable under EI conditions. ESI is the standard for Liquid Chromatography (LC-MS).
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Gas Chromatography-Mass Spectrometry (GC-MS)
The coupling of Gas Chromatography (GC) with Mass Spectrometry (MS) provides a powerful two-dimensional analysis[5]. GC separates volatile compounds from a mixture based on their boiling points and interactions with the stationary phase, while the MS detector identifies them based on their mass spectrum[6].
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Expertise & Rationale: For 2-(2,5-dimethylphenoxy)ethanol, GC-MS is the preferred method. The compound's predicted boiling point and thermal stability are well within the operational range of standard GC systems. This technique simultaneously confirms the retention time (a characteristic physical property) and the molecular weight, while also providing a purity profile of the sample. The analysis of glycol ethers and aromatic compounds by GC-MS is a well-established and robust methodology[7][8][9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the molecular weight, NMR spectroscopy elucidates the exact atomic arrangement, confirming the isomeric structure[10]. For 2,5-Dimethylphenyl glycol ether, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the aromatic ring, the two methyl groups, the ether linkage, and the ethylene glycol fragment, thus validating the 2,5- substitution pattern.
Section 4: Validated Experimental Protocol for GC-MS Analysis
This protocol describes a self-validating system for the determination of the molecular weight and purity of 2-(2,5-dimethylphenoxy)ethanol.
Sample Preparation
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Stock Solution: Accurately weigh approximately 10 mg of the sample and dissolve in 10.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
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Working Solution: Perform a 1:100 dilution of the stock solution with the same solvent to yield a 10 µg/mL working solution for analysis. The use of a volatile solvent is critical for efficient vaporization in the GC inlet[8].
Instrumentation and Parameters
| Parameter | Setting | Rationale / Justification |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform for routine analysis. |
| MS Detector | Agilent 5977 or equivalent | Provides high sensitivity and reproducible spectra. |
| Column | Rxi®-1301Sil MS or similar (30m x 0.25mm, 0.25µm) | A mid-polarity column is ideal for resolving glycol ethers and their isomers[9][11]. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | The initial temperature allows for sharp peak focus. The ramp rate provides a good balance between separation and analysis time. |
| MS Source Temp. | 230 °C | Standard temperature for EI source stability. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole stability. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for generating reproducible fragmentation and library-searchable spectra[4]. |
| Scan Range | 35 - 350 amu | Covers the expected molecular ion (166.1 Da) and key fragment ions. |
Data Analysis and Interpretation
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Total Ion Chromatogram (TIC): Examine the TIC for the primary peak corresponding to the target analyte. The retention time should be consistent across replicate injections. The peak's area percentage provides an estimate of purity.
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Mass Spectrum Extraction: Extract the mass spectrum from the apex of the primary chromatographic peak.
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Molecular Ion (M⁺) Identification: Look for a peak at m/z = 166. This corresponds to the monoisotopic mass of C₁₀H₁₄O₂⁺. Its presence is the primary confirmation of the molecular weight.
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Fragmentation Analysis: The fragmentation pattern provides structural confirmation. Expect to see characteristic fragments, such as the loss of the hydroxyethyl group or cleavage at the ether bond, leading to a prominent ion at m/z = 121 (the 2,5-dimethylphenoxy cation).
Workflow Diagram for Molecular Weight Verification
A conceptual workflow for the empirical determination and validation of molecular weight.
Expected Mass Spectrum Fragmentation Pathway
A simplified representation of potential fragmentation in an EI-MS experiment.
Section 5: References
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PubChem Compound Summary for CID 607687, 2,5-Dimethylphenyl phenyl ether. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 7267, 2,5-Dimethylphenol. National Center for Biotechnology Information. [Link]
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POLYETHYLENE GLYCOL DIMETHYL ETHER. Ataman Kimya. [Link]
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Detection and estimation of ethers. ResearchGate. [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Center for Biotechnology Information. [Link]
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Method for producing 2,5-dimethylphenyl acetic acid. Google Patents.
-
Application of multidimensional gas chromatography-mass spectrometry to the determination of glycol ethers in air. PubMed. [Link]
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Method for Producing 2,5-Dimethylphenyl Acetic Acid. Google Patents.
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Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]
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Molecular Weight Determination. Chemistry LibreTexts. [Link]
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What Are the Analytical Methods for Molecular Weight Determination. MtoZ Biolabs. [Link]
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(PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. ResearchGate. [Link]
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TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. DergiPark. [Link]
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Synthesis of propylene glycol dimethyl ether. ResearchGate. [Link]
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Glycol Ethers Properties & Examples, Organic Solvents. Dow. [Link]
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Spectroscopy of Ethers. Fiveable. [Link]
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(PDF) Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. ResearchGate. [Link]
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Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek. [Link]
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Gas chromatography - a key test of purity. Oshadhi Essential Oils. [Link]
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Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. MDPI. [Link]
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Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek Resource Hub. [Link]
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Calculate the molecular weight of anhydrous diethyl ether MW and discuss its applications as a solvent in organic reactions and extractions. Proprep. [Link]
Sources
- 1. 2,5-Dimethylphenyl phenyl ether | C14H14O | CID 607687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
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